molecular formula C21H21B3O3 B8702075 2,4,6-Tris(2-methylphenyl)-1,3,5,2,4,6-trioxatriborinane CAS No. 7294-50-0

2,4,6-Tris(2-methylphenyl)-1,3,5,2,4,6-trioxatriborinane

Cat. No. B8702075
CAS RN: 7294-50-0
M. Wt: 353.8 g/mol
InChI Key: KQCVRJJUFONPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
0.25 mmol
Type
reactant
Reaction Step One
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Identifiers

NAME
370

Inputs

Step One
Name
Quantity
0.25 mmol
Type
reactant
Smiles
COC(=O)c1ccc(OC(=O)C(C)(C)C)cc1
Step Two
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Smiles
Step Three
Name
Quantity
0 mmol
Type
reactant
Smiles
c4ccc(B3OB(c1ccccc1(C))OB(c2ccccc2(C))O3)c(C)c4

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC(=O)c1ccc(c2c(C)cccc2)cc1
Measurements
Type Value Analysis
YIELD 72
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.